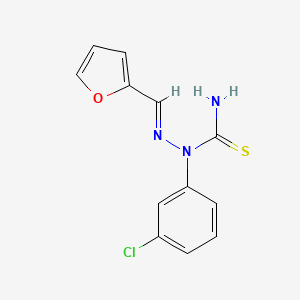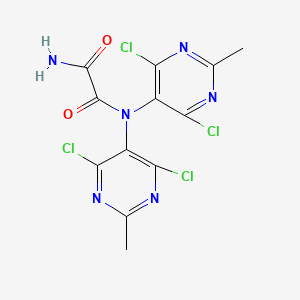![molecular formula C7H5Cl2N3O B12896992 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine CAS No. 27420-39-9](/img/structure/B12896992.png)
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C7H5Cl2N3O. It belongs to the class of imidazo[1,2-c]pyrimidines, which are heterocyclic compounds containing an imidazole ring fused to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a polar solvent like DMF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: These reactions often require the use of strong bases and high temperatures to facilitate the formation of new rings
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of inhibitors for specific enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids .
Mécanisme D'action
The mechanism of action of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
5,7-Dichloro-2-methylimidazo[1,2-c]pyrimidine: This compound has a similar structure but with a methyl group instead of a methoxy group. It may have different reactivity and applications.
2,7-Dimethylimidazo[1,2-a]pyridine: This compound has a different substitution pattern and belongs to a different subclass of imidazopyridines. .
Propriétés
Numéro CAS |
27420-39-9 |
|---|---|
Formule moléculaire |
C7H5Cl2N3O |
Poids moléculaire |
218.04 g/mol |
Nom IUPAC |
2,7-dichloro-5-methoxyimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3 |
Clé InChI |
WIVSAFJNKRUGBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)




![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)


